molecular formula C8H8BrFO2 B12852342 3-Bromo-4-fluoro-2-methoxybenzyl alcohol

3-Bromo-4-fluoro-2-methoxybenzyl alcohol

Cat. No.: B12852342
M. Wt: 235.05 g/mol
InChI Key: SYUFIBADEYQDMI-UHFFFAOYSA-N
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Description

3-Bromo-4-fluoro-2-methoxybenzyl alcohol is an organic compound with the molecular formula C8H8BrFO2. It is a derivative of benzyl alcohol, where the benzene ring is substituted with bromine, fluorine, and methoxy groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-fluoro-2-methoxybenzyl alcohol typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a methoxybenzyl alcohol precursor. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination and a fluorinating agent such as Selectfluor for fluorination. The methoxy group can be introduced via methylation using dimethyl sulfate or methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-fluoro-2-methoxybenzyl alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the bromine or fluorine substituents using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine and fluorine atoms can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium iodide (NaI) in acetone for halogen exchange

Major Products Formed

    Oxidation: 3-Bromo-4-fluoro-2-methoxybenzaldehyde, 3-Bromo-4-fluoro-2-methoxybenzoic acid

    Reduction: 3-Fluoro-2-methoxybenzyl alcohol, 4-Fluoro-2-methoxybenzyl alcohol

    Substitution: 3-Iodo-4-fluoro-2-methoxybenzyl alcohol

Scientific Research Applications

3-Bromo-4-fluoro-2-methoxybenzyl alcohol is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studying the effects of halogenated benzyl alcohols on biological systems, including their potential as enzyme inhibitors or antimicrobial agents.

    Medicine: Investigating its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-Bromo-4-fluoro-2-methoxybenzyl alcohol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards certain molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-fluoro-2-methoxybenzaldehyde
  • 3-Bromo-4-fluoro-2-methoxybenzoic acid
  • 3-Fluoro-2-methoxybenzyl alcohol
  • 4-Fluoro-2-methoxybenzyl alcohol

Uniqueness

3-Bromo-4-fluoro-2-methoxybenzyl alcohol is unique due to the combination of bromine, fluorine, and methoxy substituents on the benzene ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific synthetic and research applications.

Properties

Molecular Formula

C8H8BrFO2

Molecular Weight

235.05 g/mol

IUPAC Name

(3-bromo-4-fluoro-2-methoxyphenyl)methanol

InChI

InChI=1S/C8H8BrFO2/c1-12-8-5(4-11)2-3-6(10)7(8)9/h2-3,11H,4H2,1H3

InChI Key

SYUFIBADEYQDMI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1Br)F)CO

Origin of Product

United States

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